N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide
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Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide, commonly known as CX717, is a potent ampakine compound that has been extensively studied for its potential cognitive-enhancing effects. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation.
Scientific Research Applications
Regioselectivity in Cyclization Reactions : A study by Perekhoda et al. (2017) explored the regioselectivity of cyclization reactions involving similar compounds. This research is crucial for understanding the chemical behavior and potential applications of these compounds in drug development.
Antinociceptive Properties : Research by Andurkar et al. (2014) focused on synthesizing a related compound and evaluating its antinociceptive (pain-relieving) properties. Such studies are significant for potential therapeutic applications.
Structural Analysis and Drug Development : An analysis by Nakajima et al. (2012) involved the identification and quantitation of new compounds, contributing to the broader understanding of these molecules in drug development.
Antibacterial Activity : The study by Isakhanyan et al. (2013) investigated the antibacterial properties of similar compounds, indicating their potential as antimicrobial agents.
Ion Channel Blocking Activity : Research by Roxburgh et al. (2001) explored the ion channel blocking activity of cetiedil analogues, which are structurally related, highlighting their potential in modulating ion channel activity.
Crystal Structure Determination : A study by Lee et al. (2009) focused on the synthesis and crystal structure of a related compound, providing insights into its molecular architecture.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-18(19(24)21-16-7-3-4-8-16)20-13-17(15-9-12-25-14-15)22-10-5-1-2-6-11-22/h9,12,14,16-17H,1-8,10-11,13H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGNVIUACXDMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide |
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